![molecular formula C23H24F2N2O2 B2506773 N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2198565-12-5](/img/structure/B2506773.png)
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine-carboxamide derivatives, which have shown potential in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. By inhibiting COX-2 activity, this compound can reduce inflammation in the body. This compound has also been shown to inhibit the activity of various cancer-related proteins, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the production of inflammatory cytokines in the body, which can reduce inflammation. It has also been shown to induce apoptosis (cell death) in cancer cells, which can lead to the death of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly potent in preclinical studies, which means that it can be used at low concentrations. It is also highly selective, which means that it can target specific enzymes and proteins in the body without affecting others. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has shown promising results in preclinical studies, and there are several future directions for research on this compound. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of this compound, which can help to identify new targets for drug development. Finally, future research can focus on improving the solubility of this compound, which can make it easier to administer in lab experiments.
Conclusion
This compound is a novel compound that has shown potential in scientific research for various applications. It has been synthesized using a multi-step process and has been investigated for its potential in the development of new drugs for cancer, inflammation, and neurodegenerative diseases. This compound works by inhibiting the activity of specific enzymes and proteins in the body and has been shown to have various biochemical and physiological effects. Although this compound has some limitations, it has several advantages in lab experiments, including its high potency and selectivity. Future research on this compound can focus on drug development, mechanism of action, and solubility improvement.
Synthesemethoden
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of N-(3,5-difluorophenethyl) piperidine-4-carboxamide with phenylacetylene in the presence of a base. This reaction produces this compound, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in scientific research for various applications. One of the primary uses of this compound is in the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. It has also been investigated for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(3,5-difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c1-2-21(28)27-12-9-23(10-13-27,18-6-4-3-5-7-18)22(29)26-11-8-17-14-19(24)16-20(25)15-17/h2-7,14-16H,1,8-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGBTXGSJYJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

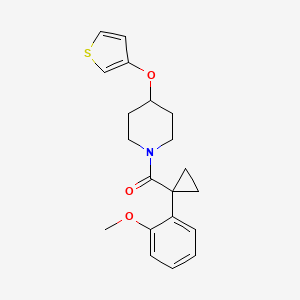
![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)


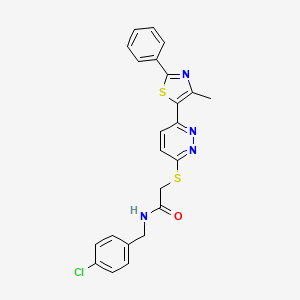
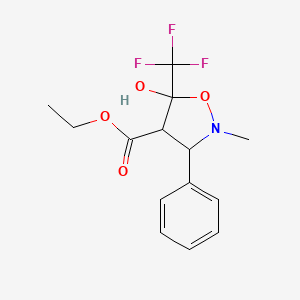
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)
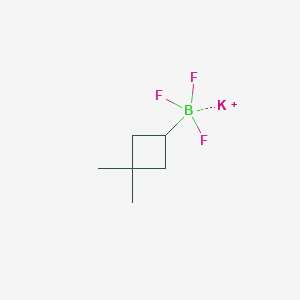

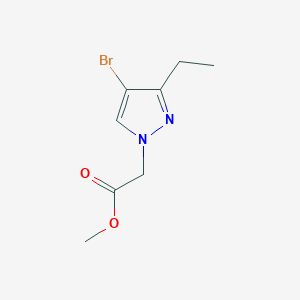
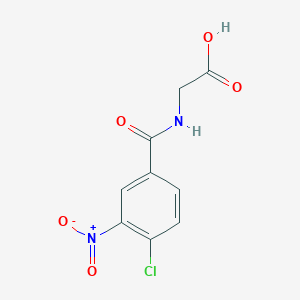

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)